molecular formula C22H21N3O2S B2927950 N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-31-9

N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

カタログ番号: B2927950
CAS番号: 897463-31-9
分子量: 391.49
InChIキー: MVEVEDVHIHWXET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-Methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic acetamide derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a 3-methoxybenzyl moiety on the acetamide nitrogen. Its structural complexity and modularity allow for systematic modifications to optimize biological activity and selectivity.

特性

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-6-8-17(9-7-15)20-13-25-18(14-28-22(25)24-20)11-21(26)23-12-16-4-3-5-19(10-16)27-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEVEDVHIHWXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

作用機序

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves several molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or biological targets. Below is a detailed analysis:

Imidazo[2,1-b]thiazole-Based Acetamides with Anticancer Activity

Key Structural Variations :

  • Core modifications : Substitution at position 6 (aryl groups) and acetamide side-chain alterations.
  • Biological Targets : VEGFR2 inhibition, cytotoxicity against cancer cell lines.
Compound ID & Structure Substituents Activity (IC₅₀ or Inhibition Rate) Reference
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazinyl-pyridin-3-yl)acetamide 4-Cl-C₆H₄, piperazinyl-pyridine VEGFR2 inhibition: 5.72% (20 µM); MDA-MB-231 IC₅₀ = 1.4 µM
5h: N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide 4-MeO-C₆H₄, 6-Cl-pyridine Yield: 81%; Melting point: 108–110°C
Target Compound: N-[(3-Methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl]acetamide 4-Me-C₆H₄, 3-MeO-benzyl Not reported in evidence; inferred structural similarity N/A

Findings :

  • Substituent Impact : Electron-withdrawing groups (e.g., 4-Cl in 5l) enhance VEGFR2 inhibition and cytotoxicity, while methoxy groups (e.g., 5h) improve solubility but may reduce potency .
  • Side-Chain Optimization : Piperazinyl-pyridine in 5l enhances selectivity for MDA-MB-231 over HepG2 (IC₅₀ = 22.6 µM), suggesting that bulky side chains improve tumor specificity .
Imidazo[2,1-b]thiazole Derivatives with Antimicrobial Activity

Key Structural Variations :

  • Heteroatom Incorporation : Thiadiazole or triazole rings fused to the core.
  • Functional Groups : Thioacetamide or piperazine substituents.
Compound ID & Structure Substituents Activity Reference
4j: N-(tert-Butyl)-2,3-dimethyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine 5-nitrofuran, tert-butyl Antibacterial vs. ESKAPE pathogens
3a: 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide 4-Br-C₆H₄, cyclohexyl-thioamide Aldose reductase inhibition (IC₅₀ = 0.87 µM)
D04: 2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide Benzoimidazole, 2-OH-C₆H₄ EGFR inhibition (HeLa IC₅₀ = 3.2 µM)

Findings :

  • Antibacterial Activity : Nitrofuran-substituted derivatives (e.g., 4j) exhibit broad-spectrum activity against drug-resistant pathogens like Staphylococcus aureus .
  • Enzyme Inhibition : Thioamide derivatives (e.g., 3a) show potent aldose reductase inhibition, highlighting the role of sulfur-containing groups in enzyme binding .
Anti-HIV and Antiviral Analogues

Key Structural Variations :

  • Piperazine Linkers : Enhance solubility and target engagement.
  • Heterocyclic Hybrids : Oxadiazole or triazole moieties.
Compound ID & Structure Substituents Activity Reference
7: 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazinyl)-N-(4-methylphenyl)acetamide 4-F-C₆H₄, oxadiazole-piperazine Anti-HIV-1 (EC₅₀ = 8.2 µM)
18: N-[4-Ethoxy-3-(piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide Imidazo-thiazole, sulfonyl-piperidine Moderate anti-HIV activity (EC₅₀ = 12.4 µM)

Findings :

  • Piperazine Role : Compound 7’s piperazine-oxadiazole hybrid structure improves HIV-1 matrix protein binding, critical for viral assembly inhibition .

Key Data :

  • Melting Points : Range from 108–110°C (5h) to 215–217°C (5f), influenced by aromatic substitution .
  • Yields : 54–95% for spiro-derivatives, demonstrating efficient multi-step protocols .

生物活性

N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring an imidazo[2,1-b][1,3]thiazole core and various substituents, contributes to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological properties based on recent research findings.

1. Synthesis and Characterization

The synthesis of N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves several key steps:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through the cyclization of thioamide and α-haloketone precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of the methoxyphenyl group is performed via nucleophilic substitution.
  • Acetylation : The final step involves acetylation to yield the acetamide derivative.

These methods are optimized for yield and purity, employing techniques such as chromatography for purification .

Anticancer Properties

Research has shown that N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific kinases (e.g., ERK1/2) and altering cell cycle progression .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Preliminary studies indicate that it may scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Antidiabetic Activity

In addition to its anticancer and antioxidant properties, N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has shown promise in lowering blood glucose levels in diabetic models. This effect is attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism .

3. Comparative Analysis with Similar Compounds

To better understand the unique pharmacological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamideStructureContains morpholinopyridinyl group
2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideStructureDifferent biological activities due to piperazinyl group
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideStructureExhibits strong anticancer activity against multiple cell lines

These comparisons highlight the distinct biological activities associated with different substituents on the imidazo-thiazole core.

4. Case Studies

Several case studies have been conducted to evaluate the biological activity of N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide:

Case Study 1: Anticancer Efficacy

A study involving the treatment of A549 lung carcinoma cells showed that the compound induced significant cytotoxicity with an IC50 value of 22.19 µM. The mechanism was linked to apoptosis induction through caspase activation .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited antioxidant activity with an IC50 value comparable to standard antioxidants. This suggests potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the established synthetic routes for preparing N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
  • Step 1 : Preparation of the imidazo[2,1-b][1,3]thiazole core using methods described for analogous structures (e.g., condensation of substituted phenyl groups with thiazole precursors under reflux conditions) .
  • Step 2 : Functionalization of the core with a 3-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Acetamide formation through reaction with chloroacetyl chloride or similar reagents in the presence of triethylamine (see protocols for related acetamide derivatives) .
    Key solvents include dioxane or ethanol, with yields optimized by controlling temperature (20–25°C) and stoichiometry .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, imidazo-thiazole protons at δ 7.0–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm1^{-1} confirm the acetamide carbonyl group .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., C22_{22}H21_{21}N3_3O2_2S).

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to assess IC50_{50} values .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, given the activity of related imidazo-thiazoles .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky aryl substituents?

  • Methodological Answer : Low yields in aryl-substituted imidazo-thiazoles often arise from steric hindrance. Strategies include:
  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling to enhance cross-reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for complex heterocycles .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigate by:
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out side products .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance AChE inhibition ).

Q. What advanced techniques are used to study binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Utilize software like AutoDock Vina to predict interactions with enzyme active sites (e.g., AChE or kinase targets) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key hydrogen bonds or π-π stacking (as demonstrated for related thiadiazole derivatives) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Q. How can reaction byproducts be minimized during acetamide functionalization?

  • Methodological Answer : Common byproducts (e.g., hydrolyzed acids or dimerized species) are reduced by:
  • Controlled pH : Maintain neutral to slightly basic conditions (pH 7–8) during acyl chloride reactions .
  • Low-Temperature Reactions : Perform steps at 0–5°C to suppress side reactions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for sensitive amines during multi-step syntheses .

Data Analysis and Optimization

Q. What statistical methods are suitable for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves using software like GraphPad Prism to calculate IC50_{50}/EC50_{50} values .
  • ANOVA with Post Hoc Tests : Compare activity across derivatives (e.g., Tukey’s test for multiple comparisons) .
  • Principal Component Analysis (PCA) : Identify structural features correlated with bioactivity .

Q. How can computational models guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict solubility, permeability, and cytochrome P450 interactions .
  • QSAR Modeling : Relate substituent descriptors (e.g., logP, molar refractivity) to bioactivity using partial least squares (PLS) regression .
  • Metabolic Stability Assays : Use liver microsomes to validate in silico predictions of metabolic clearance .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform, dioxane) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., chloroacetyl chloride) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal, following institutional guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。